molecular formula C14H14N4O2 B188905 4'-Nitro-4-dimethylaminoazobenzene CAS No. 2491-74-9

4'-Nitro-4-dimethylaminoazobenzene

Cat. No. B188905
CAS RN: 2491-74-9
M. Wt: 270.29 g/mol
InChI Key: LSFRFLVWCKLQTO-UHFFFAOYSA-N
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Description

4’-Nitro-4-dimethylaminoazobenzene is a chemical compound with the CAS Number: 2491-74-9 and a molecular weight of 270.29 . It is also known as 4-Dimethylamino-4’-nitroazobenzene . The compound appears as orange to brown to dark purple powder or crystal .


Molecular Structure Analysis

The molecular formula of 4’-Nitro-4-dimethylaminoazobenzene is C14H14N4O2 . The InChI code is 1S/C14H14N4O2/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)18(19)20/h3-10H,1-2H3/b16-15+ .


Chemical Reactions Analysis

There is a study that used Femtosecond Stimulated Raman Spectroscopy (FSRS) to determine the structural transients in the trans → cis photoisomerization of the azobenzene derivative, 4-nitro-4′-dimethylamino-azobenzene (NDAB) .


Physical And Chemical Properties Analysis

The compound is solid at 20°C . It has a melting point of 230.0 to 234.0 °C .

Scientific Research Applications

1. Photoexcited Structural Dynamics

  • Summary of Application: This research focuses on the photoexcited structural dynamics of 4’-Nitro-4-dimethylaminoazobenzene (NDAB). The robust and reversible light-induced trans-cis isomerization of azobenzenes, including NDAB, is of interest in many applications .
  • Methods of Application: The researchers used Femtosecond Stimulated Raman Spectroscopy (FSRS) to determine the structural transients in the trans → cis photoisomerization of NDAB .
  • Results: Key marker modes enabled the separation and analysis of distinct trans and cis photoproduct dynamics revealing the 400 fs Frank-Condon relaxation, the 800 fs timescale of the cis product formation and the 2 ps emergence and 8 ps relaxation of the unsuccessful ground state trans species .

2. Structure of Dimers and the Nature of Color

  • Summary of Application: This research proposes a mechanism for the formation of stable dimers of 4’-Nitro-4-dimethylaminoazobenzene dye (4’-nitro-DAB)2 in solution .
  • Methods of Application: The researchers used UV–Vis spectra to study the stability of (4’-nitro-DAB)2 dimers in neutral and moderately acidic solutions .
  • Results: It was shown that (4’-nitro-DAB)2 dimers are stable also in neutral and moderately acidic solutions. Their UV–Vis spectra are similar to the spectra of the same solutions of 4-dimethylaminoazobenzene (DAB) containing DAB2 dimers as the ground state .

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If skin irritation occurs, it is advised to get medical attention .

Future Directions

There is ongoing research on the photoexcited structural dynamics of 4’-Nitro-4-dimethylaminoazobenzene . This research could provide more insights into the properties and potential applications of this compound.

properties

IUPAC Name

N,N-dimethyl-4-[(4-nitrophenyl)diazenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)18(19)20/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFRFLVWCKLQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062464
Record name Benzenamine, N,N-dimethyl-4-[(4-nitrophenyl)azo]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Nitro-4-dimethylaminoazobenzene

CAS RN

2491-74-9
Record name N,N-Dimethyl-4-[2-(4-nitrophenyl)diazenyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2491-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N,N-dimethyl-4-(2-(4-nitrophenyl)diazenyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N,N-dimethyl-4-[2-(4-nitrophenyl)diazenyl]-
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Record name Benzenamine, N,N-dimethyl-4-[(4-nitrophenyl)azo]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Nitro-4-dimethylaminoazobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
N Biswas, S Umapathy - Journal of Raman Spectroscopy, 2001 - Wiley Online Library
… Resonance Raman spectroscopy was used to probe the effect of solvent polarity on the molecular structure and isomerization dynamics of 4-nitro-4 -dimethylaminoazobenzene (DA). In …
YA Mikheev, YA Ershov - Russian Journal of Physical Chemistry A, 2018 - Springer
A mechanism is proposed for the formation of stable dimers of 4′-nitro-4-dimethylaminoazobenzene dye (4′-nitro-DAB) 2 in solution, the existence of which in a vapor phase was …
Number of citations: 10 link.springer.com
JA Miller, EC Miller - The Journal of experimental medicine, 1948 - rupress.org
… , 15 per cent of the 4~-methyl-4-dimethylaminoazoben zene, 40 per cent of the 3'-nitro-4-dimethylaminoazobenzene, and 45 per cent of the 4'-nitro-4-dimethylaminoazobenzene were …
Number of citations: 185 rupress.org
JA Miller, RW Sapp, EC Miller - Cancer Research, 1949 - AACR
… under the conditions used: 2′, 3-dimethyl-4-aminoazobenzene (“o-aminoazotoluene”), 2′, 3-dimethyl-4-monomethylaminoazobenzene, and 4′-nitro-4-dimethylaminoazobenzene. …
Number of citations: 66 aacrjournals.org
M JA, M EC - The Journal of Experimental Medicine, 1948 - europepmc.org
… , 15 per cent of the 4~-methyl-4-dimethylaminoazoben zene, 40 per cent of the 3'-nitro-4-dimethylaminoazobenzene, and 45 per cent of the 4'-nitro-4-dimethylaminoazobenzene were …
Number of citations: 1 europepmc.org
DP Hoffman, RA Mathies - scholar.archive.org
After performing the appropriate averaging of the various spectra, ie transient, ground and solvent, the ground state spectrum is subtracted from each transient spectra. In order to correct …
Number of citations: 0 scholar.archive.org
N Nishimura, T Sueyoshi, H Yamanaka… - Bulletin of the …, 1976 - journal.csj.jp
… For para-donor/para′-acceptor-substituted azobenzenes such as 4-nitro-4′-dimethylaminoazobenzene, the rate was distinctly accelerated, the activation energy decreasing with the …
Number of citations: 240 www.journal.csj.jp
XX Gao, WJ Wang, YL Liu, Y Li - Advanced Materials Research, 2011 - Trans Tech Publ
… results and the theory we found that there were some optimal conditions that generated stronger SH signal during AOP was carried out for these 4’-Nitro-4-dimethylaminoazobenzene-…
Number of citations: 0 www.scientific.net
E SAWICKI - The Journal of Organic Chemistry, 1958 - ACS Publications
… In this respect the phenylazo group is approximately equivalentto a nitro group for 4'nitro-4-dimethylaminoazobenzene has ^1 478, log e 4.52.6 …
Number of citations: 25 pubs.acs.org
J Heesemann - Journal of the American Chemical Society, 1980 - ACS Publications
… The three-component films consist of stearic acid, stearylamine, and 12-(4'-nitro-4-dimethylaminoazobenzene-3'-carbonyloxy) stearic acid (dye I). Complete miscibility of the three …
Number of citations: 35 pubs.acs.org

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